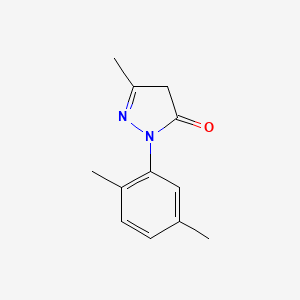

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, commonly referred to as DMPP, is an organic compound which has been extensively studied due to its unique properties and potential applications. It is a heterocyclic compound composed of two nitrogen atoms, a carbon atom and five hydrogen atoms, and has a molecular weight of 164.20 g/mol. DMPP is a colorless solid and has a melting point of approximately 80°C. It is also insoluble in water and has a low vapor pressure. DMPP has found numerous applications in the scientific research field due to its interesting properties and potential biological activity.

Applications De Recherche Scientifique

Tautomerism and Structural Analysis

The compound, as part of the NH-pyrazole family, has been studied for its tautomerism and structural properties. NH-pyrazoles like 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibit unique tautomerism, where compounds with a phenol residue can form complex hydrogen bond patterns, stabilizing specific tautomeric forms. This phenomenon is significant in understanding molecular structures and interactions in various chemical and biological systems (Cornago et al., 2009).

Fluorescent Properties

A series of 1,3,5-triaryl-2-pyrazolines, related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, has been synthesized and found to exhibit fluorescence properties. These compounds, especially when bearing homologous alkoxy groups, demonstrate blue-region fluorescence under ultraviolet radiation. This finding is pivotal for applications in optical materials and sensors, where fluorescent properties are leveraged for detection and signaling mechanisms (Hasan et al., 2011).

Antimicrobial and Anticancer Agents

New derivatives of pyrazole, incorporating 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one structure, have been synthesized with potential antimicrobial and anticancer activities. These compounds have been evaluated in vitro for their effectiveness against various microbial strains and cancer cell lines, showing promising results as therapeutic agents (Hafez et al., 2016).

Electrochemical Synthesis and Applications

The electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles, including 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, lead to the synthesis of new heterocyclic compounds. This method demonstrates an efficient pathway for creating novel compounds with potential applications in pharmaceuticals and material sciences (Zandi et al., 2021).

Dyeing Properties and Applications

1,3,5-Triaryl-2-pyrazolines, structurally related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been synthesized and their dyeing properties explored. These compounds, particularly azo and bisazo dyes derived from pyrazolones, show significant potential in textile dyeing, offering a spectrum of colors and fastness properties. Such studies contribute to the development of new dyes with enhanced performance and environmental compatibility (Bagdatli & Ocal, 2012).

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-9(2)11(6-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJKWZAGPAFYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2884565.png)